molecular formula C18H30BNO4 B13338232 (1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B13338232
M. Wt: 335.2 g/mol
InChI Key: DTBUJTBERBVOPB-STQMWFEESA-N
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Description

(1S,4R)-tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS 2401787-85-5) is a boronic acid derivative featuring a bicyclo[2.2.2]octene scaffold. Its molecular formula is C₁₈H₃₀BNO₄ (MW 335.25 g/mol), and it is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the presence of the dioxaborolane group . The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and stabilizes the nitrogen atom against undesired side reactions.

Properties

Molecular Formula

C18H30BNO4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl (1S,4R)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-11-12-8-9-13(20)10-14(12)19-23-17(4,5)18(6,7)24-19/h10,12-13H,8-9,11H2,1-7H3/t12-,13-/m0/s1

InChI Key

DTBUJTBERBVOPB-STQMWFEESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CC[C@H]2CN3C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2CN3C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of the boronate ester group: The boronate ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester precursor.

    Functionalization of the carboxylate group: The carboxylate group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the bicyclic core or the carboxylate group, potentially leading to the formation of alcohols or amines.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted bicyclic compounds depending on the reactants used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development. It can be used to create molecules that inhibit or activate certain biological pathways, offering therapeutic potential in treating diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to form stable carbon-carbon bonds

Mechanism of Action

The mechanism of action of (1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also interact with enzymes and receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1] vs. Bicyclo[2.2.2] Systems

  • tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate ():

    • Structure : Smaller bicyclo[2.2.1]heptene core with a ketone (3-oxo) group.
    • Synthesis : Prepared via di-tert-butyldicarbonate protection and LiAlH₄ reduction .
    • Reactivity : The ketone group enables further functionalization (e.g., reduction to alcohols), but the smaller ring system reduces steric hindrance compared to bicyclo[2.2.2] analogs.
    • Applications : Intermediate in heterocyclic synthesis; lacks boronate functionality for cross-coupling .
  • Target Compound :

    • Advantage : The bicyclo[2.2.2] system provides greater rigidity and steric bulk, enhancing selectivity in cross-coupling reactions .

Derivatives with Varied Functional Groups

tert-Butyl (1R,4R)-7-oxo-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate ():
  • Structure : Features a 7-oxo group instead of the boronate ester.
  • Reactivity : The ketone enables nucleophilic additions but lacks utility in cross-coupling.
  • Applications : Intermediate in enantioselective synthesis of pharmaceuticals .
tert-Butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1354006-78-2, ):
  • Structure: 5-Amino substituent replaces the boronate group.
  • Reactivity: Amino group facilitates amide bond formation or metal coordination.
  • Applications : Pharmaceutical building block (e.g., protease inhibitors) .
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid ():
  • Structure : Carboxylic acid and methylene substituents.
  • Reactivity : Polar functional groups enable peptide coupling or salt formation.
  • Applications: Potential use in drug delivery systems or polymer chemistry .

Boronate-Containing Analogs

tert-Butyl (1R,4S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate ():
  • Structure : Lacks boronate; smaller bicyclo[2.2.1] system.
  • Synthesis : Prepared via LiAlH₄ reduction of a lactam precursor .
  • Limitations: Cannot participate in Suzuki-Miyaura reactions.
Target Compound:
  • Advantage : The dioxaborolane group enables C–C bond formation under mild conditions, critical for constructing complex molecules in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Primary Applications
Target Compound (CAS 2401787-85-5) C₁₈H₃₀BNO₄ 335.25 Boronate ester, Boc-protected N Suzuki-Miyaura cross-coupling
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₁H₁₅NO₃ 209.24 Ketone, Boc-protected N Heterocyclic synthesis
tert-Butyl (1R,4R)-7-oxo-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate C₁₂H₁₇NO₃ 223.27 Ketone, Boc-protected N Enantioselective synthesis
tert-Butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1354006-78-2) C₁₂H₂₂N₂O₂ 226.32 Amine, Boc-protected N Pharmaceutical intermediates
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid C₁₄H₂₁NO₄ 267.32 Carboxylic acid, methylene Drug delivery systems

Key Research Findings

  • Synthetic Utility : The target compound’s boronate group outperforms ketone or amine derivatives in Pd-catalyzed cross-couplings, achieving yields >80% in model reactions .
  • Stability : Bicyclo[2.2.2] systems exhibit superior thermal stability compared to bicyclo[2.2.1] analogs, reducing decomposition during prolonged reactions .
  • Safety : Boronate esters require stringent handling (e.g., inert atmosphere) due to moisture sensitivity, unlike carboxylic acid derivatives .

Biological Activity

The compound (1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a bicyclic organic molecule that incorporates a dioxaborolane moiety. Its unique structural features suggest potential applications in medicinal chemistry and biological research. This article explores its biological activity based on existing literature and experimental data.

  • Molecular Formula : C24H34B N3O4
  • Molecular Weight : 439.356 g/mol
  • IUPAC Name : tert-butyl (1S,3S,4R)-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • SMILES Notation : CC(C)(C)OC(=O)N1[C@H]2CCC@H[C@H]1c3nc4ccc(cc4[nH]3)B5OC(C)(C)C(C)(C)O5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the dioxaborolane group. Dioxaborolanes are known for their electrophilic properties and can participate in reactions with nucleophiles in biological systems.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. The dioxaborolane moiety has been linked to the inhibition of cancer cell proliferation through mechanisms involving:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.

A study conducted on related compounds showed a marked decrease in the viability of various cancer cell lines when treated with dioxaborolane derivatives .

Neuroprotective Effects

Some derivatives of bicyclic compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells by modulating signaling pathways involved in cell survival .

Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF7), treatment with a related dioxaborolane compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours . The study highlighted the compound's potential as a lead for developing new anticancer agents.

Study 2: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of a similar bicyclic compound in a mouse model of Alzheimer's disease. Results showed significant improvement in cognitive function and reduced levels of neuroinflammation markers after administration over four weeks .

Data Summary Table

Biological ActivityObserved EffectsReference
Anticancer50% reduction in MCF7 cell viability at 10 µM
NeuroprotectionImproved cognitive function in Alzheimer's model

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this bicyclic boronic ester, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a coupling partner. Reaction optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF, DMF) .
  • Temperature control : Reactions typically proceed at 80–100°C under inert atmospheres to prevent boronic ester hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product (>97% purity) .

Q. How is the stereochemical configuration (1S,4R) confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for analogous bicyclic tert-butyl carboxylates (e.g., (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate) .
  • NMR analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish diastereotopic protons and confirm ring junction stereochemistry via coupling constants and NOE correlations .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Guidelines :

  • Hazard mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
  • Storage : Store at 0–6°C in airtight containers under nitrogen to prevent boronic ester degradation .

Advanced Research Questions

Q. How does the bicyclo[2.2.2]octene scaffold influence reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The rigid bicyclic structure restricts rotational freedom, enhancing regioselectivity in Suzuki-Miyaura couplings. Steric hindrance from the tert-butyl group slows transmetallation but improves stability of intermediates .
  • Computational modeling (DFT) can predict steric/electronic effects on reaction pathways, as shown for related azabicyclo systems .

Q. What strategies resolve contradictions in reaction yields reported for similar boronic esters?

  • Troubleshooting :

  • Impurity analysis : Use HPLC or LC-MS to detect hydrolyzed boronic acid byproducts, which reduce yields. Pre-drying solvents and reagents mitigates this .
  • Catalyst poisoning : Trace oxygen or moisture deactivates Pd catalysts. Optimize degassing techniques (freeze-pump-thaw cycles) .

Q. How can computational tools (e.g., COMSOL Multiphysics) model the compound’s reactivity in flow chemistry systems?

  • Methodology :

  • Multiphysics simulations : Couple fluid dynamics with kinetic models to predict residence time, temperature gradients, and mixing efficiency in microreactors. AI-driven parameter optimization accelerates reaction scaling .

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